molecular formula C9H10N2O3 B14156029 5-(1-(2,2-Dimethylhydrazono)-2-oxoethyl)furan-2-carbaldehyde CAS No. 303095-05-8

5-(1-(2,2-Dimethylhydrazono)-2-oxoethyl)furan-2-carbaldehyde

Katalognummer: B14156029
CAS-Nummer: 303095-05-8
Molekulargewicht: 194.19 g/mol
InChI-Schlüssel: CPBDLQLRQNZDNG-NTMALXAHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(1-(2,2-Dimethylhydrazono)-2-oxoethyl)furan-2-carbaldehyde is a complex organic compound that features a furan ring substituted with a carbaldehyde group and a hydrazono group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-(2,2-Dimethylhydrazono)-2-oxoethyl)furan-2-carbaldehyde typically involves the reaction of furan-2-carbaldehyde with 2,2-dimethylhydrazine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the hydrazono group.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

5-(1-(2,2-Dimethylhydrazono)-2-oxoethyl)furan-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the hydrazono group to an amine group.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic conditions.

Major Products

The major products formed from these reactions include carboxylic acids, amines, and various substituted furan derivatives.

Wissenschaftliche Forschungsanwendungen

5-(1-(2,2-Dimethylhydrazono)-2-oxoethyl)furan-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism by which 5-(1-(2,2-Dimethylhydrazono)-2-oxoethyl)furan-2-carbaldehyde exerts its effects involves interactions with specific molecular targets. The hydrazono group can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their function. The furan ring may also participate in π-π interactions with aromatic residues in proteins, affecting their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Methyl-2-furaldehyde: Similar furan ring structure but lacks the hydrazono group.

    2-Formyl-5-methylfuran: Another furan derivative with a formyl group.

    5-Hydroxymethylfurfural: Contains a hydroxymethyl group instead of a hydrazono group.

Uniqueness

5-(1-(2,2-Dimethylhydrazono)-2-oxoethyl)furan-2-carbaldehyde is unique due to the presence of the hydrazono group, which imparts distinct chemical reactivity and potential biological activity compared to other furan derivatives.

Eigenschaften

CAS-Nummer

303095-05-8

Molekularformel

C9H10N2O3

Molekulargewicht

194.19 g/mol

IUPAC-Name

5-[(E)-N-(dimethylamino)-C-formylcarbonimidoyl]furan-2-carbaldehyde

InChI

InChI=1S/C9H10N2O3/c1-11(2)10-8(6-13)9-4-3-7(5-12)14-9/h3-6H,1-2H3/b10-8-

InChI-Schlüssel

CPBDLQLRQNZDNG-NTMALXAHSA-N

Isomerische SMILES

CN(C)/N=C(/C=O)\C1=CC=C(O1)C=O

Kanonische SMILES

CN(C)N=C(C=O)C1=CC=C(O1)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.